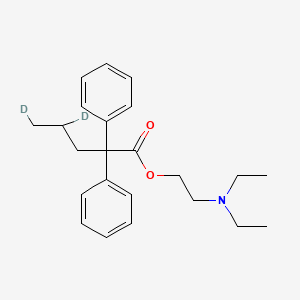

Proadifen-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H31NO2 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4,5-dideuterio-2,2-diphenylpentanoate |

InChI |

InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3/i1D,4D |

InChI Key |

SNTQPLDRUZOSDP-DRSKVUCWSA-N |

Isomeric SMILES |

[2H]CC([2H])CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

Proadifen's Inhibition of Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, also known as SKF-525A, is a well-established inhibitor of cytochrome P450 (CYP) enzymes. Due to its broad-spectrum inhibitory activity, it has been widely used as a research tool to investigate the role of CYP enzymes in drug metabolism and to study the potential for drug-drug interactions. This technical guide provides an in-depth overview of the kinetics of proadifen-mediated CYP450 inhibition, including available quantitative data, detailed experimental protocols, and the downstream effects of this inhibition on key signaling pathways.

Mechanism of Action

Proadifen is primarily classified as a non-competitive inhibitor of several cytochrome P450 isoforms.[1] Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

For certain isoforms, such as CYP3A, the inhibition by proadifen is enhanced by pre-incubation with NADPH, suggesting a mechanism-based or time-dependent component to its inhibitory action. This indicates that proadifen may be metabolized by the CYP enzyme into a reactive intermediate that then forms a more stable, inhibitory complex with the enzyme.

Quantitative Inhibition Data

While proadifen is known to be a broad inhibitor of CYP enzymes, specific kinetic constants such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for individual isoforms are not extensively reported in publicly available literature. A general IC50 value of 19 μM has been cited for its overall cytochrome P450 inhibitory activity.[2]

Studies have qualitatively demonstrated that proadifen and its metabolites inhibit CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A-selective reactions to varying degrees. Conversely, it has been shown to have minimal effect on CYP1A2, CYP2A6, and CYP2E1 activities. Some derivatives of proadifen have been identified as selective, competitive inhibitors of CYP2C9.

The following table summarizes the known inhibitory effects of proadifen on major human CYP450 isoforms. The lack of specific Ki and IC50 values in much of the literature highlights an area where further research is needed for a more precise quantitative understanding.

| CYP Isoform | Type of Inhibition | IC50 | Ki | Notes |

| CYP1A2 | Little to no inhibition | - | - | |

| CYP2A6 | Little to no inhibition | - | - | |

| CYP2B6 | Inhibition observed | Not specified | Not specified | |

| CYP2C9 | Inhibition observed | Not specified | Not specified | Some derivatives are competitive inhibitors. |

| CYP2C19 | Inhibition observed | Not specified | Not specified | |

| CYP2D6 | Inhibition observed | Not specified | Not specified | |

| CYP2E1 | Little to no inhibition | - | - | |

| CYP3A | Non-competitive, with a mechanism-based component | Not specified | Not specified | Inhibition is enhanced by pre-incubation with NADPH. |

Note: The absence of specific values indicates a gap in the readily available scientific literature. Researchers should determine these values experimentally for their specific assay conditions.

Experimental Protocols

The determination of CYP450 inhibition kinetics is a critical step in drug development. Below are detailed methodologies for key experiments to characterize the inhibitory profile of a compound like proadifen.

In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a typical procedure for determining the IC50 value of an inhibitor using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Proadifen (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam or testosterone for CYP3A4)

-

Positive control inhibitors for each isoform

-

Acetonitrile or other suitable quenching solvent containing an internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of proadifen and a range of serial dilutions in the appropriate solvent.

-

In a 96-well plate, add the phosphate buffer, HLM suspension, and the proadifen dilutions (or positive control/vehicle).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes). For suspected mechanism-based inhibitors, a pre-incubation with the NADPH regenerating system is performed before adding the substrate.

-

Initiate the metabolic reaction by adding the isoform-specific probe substrate and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each proadifen concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model using non-linear regression analysis.

Determination of Inhibition Constant (Ki) and Type of Inhibition

This experiment is performed to determine the potency and the mechanism of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).

Procedure:

-

Similar to the IC50 determination, but with a matrix of varying concentrations of both the probe substrate and proadifen.

-

Typically, several concentrations of proadifen (e.g., 0, 0.5x, 1x, 2x, 5x the IC50 value) are incubated with a range of substrate concentrations (e.g., from 0.1x to 10x the Km value of the substrate).

-

The reaction velocities (rate of metabolite formation) are measured for each combination of substrate and inhibitor concentration.

-

The data are then globally fitted to different enzyme inhibition models (competitive, non-competitive, uncompetitive, and mixed-type) using non-linear regression software.

-

The best-fit model is determined based on statistical parameters (e.g., R-squared, Akaike's Information Criterion) and visual inspection of the data plotted in various formats (e.g., Michaelis-Menten, Lineweaver-Burk, Dixon plots). The Ki value is derived from the best-fit model.

Signaling Pathways and Downstream Effects

The inhibition of cytochrome P450 enzymes by proadifen can have significant downstream consequences on various physiological pathways.

Steroid Metabolism

CYP enzymes, particularly those in the CYP3A family, are crucial for the synthesis and metabolism of steroid hormones. Inhibition of these enzymes by proadifen can disrupt the delicate balance of steroid hormone levels, potentially impacting endocrine function. For example, CYP3A4 is involved in the 6β-hydroxylation of testosterone, a key step in its metabolism. Inhibition of this pathway by proadifen can lead to altered testosterone clearance.

Arachidonic Acid Metabolism

Cytochrome P450 enzymes are also involved in the metabolism of arachidonic acid, leading to the formation of biologically active eicosanoids such as hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). These molecules play important roles in regulating inflammation, vascular tone, and ion transport. By inhibiting CYP-mediated arachidonic acid metabolism, proadifen can alter the production of these signaling molecules, thereby influencing these physiological processes.

References

Proadifen (SKF-525A): An In-Depth Technical Guide to its In Vivo Effects on Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Proadifen (commonly known by its laboratory designation, SKF-525A) and its profound effects on drug metabolism in living systems. Proadifen is a classic and potent tool in pharmacology, primarily utilized for its ability to inhibit drug-metabolizing enzymes. Understanding its mechanism and effects is crucial for researchers investigating pharmacokinetic pathways, drug-drug interactions, and the metabolic fate of xenobiotics.

Core Mechanism of Action: Inhibition of Cytochrome P450

Proadifen's primary and most well-characterized effect is the non-specific inhibition of the cytochrome P450 (CYP450) superfamily of enzymes.[1][2] These heme-containing monooxygenases are responsible for the Phase I metabolism of a vast majority of clinically used drugs and other foreign compounds.

By binding to CYP450 enzymes, Proadifen prevents them from metabolizing their usual substrates. This inhibition leads to a significant decrease in the rate of drug clearance, resulting in higher plasma concentrations and a prolonged duration of action for drugs that are primarily eliminated via CYP450-mediated metabolism. While its action is predominantly on CYP450, it is important to note that Proadifen is not perfectly selective and can influence other metabolic pathways, including a potential for inhibition of some UDP-glucuronosyltransferase (UGT) enzymes, which are critical for Phase II metabolism.

Caption: Proadifen blocks CYP450 enzymes, preventing drug metabolism and prolonging the drug's effect.

Quantitative In Vivo Effects on Drug Action

The most direct way to observe Proadifen's effect in vivo is by measuring the change in the pharmacological action of a co-administered drug. Classic experiments involve measuring the duration of anesthesia (sleeping time) or muscle paralysis. Proadifen pre-treatment significantly potentiates the effects of drugs metabolized by the liver.

Table 1: Effect of Proadifen Pre-treatment on Hexobarbital-Induced Sleeping Time in Rodents

| Animal Model | Hexobarbital Dose | Proadifen (SKF-525A) Dose | Pre-treatment Time | Control Group Sleeping Time (min) | Proadifen-Treated Group Sleeping Time (min) | Fold Increase |

| Mice | 100 mg/kg, i.p. | 50 mg/kg, i.p. | 30 min | 18.2 ± 1.5 | 88.6 ± 4.3 | ~4.9x |

| Rats | 100 mg/kg, i.p. | 50 mg/kg, i.p. | 60 min | 25.0 ± 2.0 | 150.0 ± 10.0 | ~6.0x |

Data are representative values compiled from foundational pharmacological studies. Actual values may vary based on specific experimental conditions.

Table 2: Effect of Proadifen Pre-treatment on Zoxazolamine-Induced Paralysis Time in Rats

| Animal Model | Zoxazolamine Dose | Proadifen (SKF-525A) Dose | Pre-treatment Time | Control Group Paralysis Time (min) | Proadifen-Treated Group Paralysis Time (min) | Fold Increase |

| Rats | 100 mg/kg, i.p. | 25 mg/kg, i.p. | 45 min | 11.0 ± 1.0 | 480.0 ± 30.0 | ~43.6x |

Zoxazolamine is a potent muscle relaxant whose duration of action is almost entirely dependent on its rapid hydroxylation by CYP450 enzymes.[3] The dramatic increase in paralysis time makes it a sensitive probe for CYP450 inhibition.

Experimental Protocols

The following protocols outline the standard methodologies used to assess the in vivo effects of Proadifen on the metabolism of probe drugs like hexobarbital.

Protocol: Assessment of Hexobarbital Sleeping Time

Objective: To determine the effect of Proadifen on the duration of anesthesia induced by hexobarbital, a short-acting barbiturate metabolized by hepatic CYP450 enzymes.

Materials:

-

Male Wistar rats (180-220g)

-

Proadifen HCl (SKF-525A) solution (e.g., 25 mg/mL in sterile saline)

-

Hexobarbital Sodium solution (e.g., 100 mg/mL in sterile saline)

-

Animal scale, syringes, and needles for intraperitoneal (i.p.) injection

Methodology:

-

Animal Acclimation: House animals under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to two groups: Control (n=8) and Proadifen-Treated (n=8).

-

Administration:

-

Proadifen-Treated Group: Administer Proadifen HCl (e.g., 50 mg/kg, i.p.).

-

Control Group: Administer an equivalent volume of the vehicle (sterile saline), i.p.

-

-

Pre-treatment Period: Wait for a period of 45-60 minutes to allow for the absorption and distribution of Proadifen and its binding to hepatic enzymes.

-

Hexobarbital Challenge: Administer Hexobarbital Sodium (100 mg/kg, i.p.) to all animals in both groups.

-

Measurement of Sleeping Time:

-

Immediately after hexobarbital injection, place the animal on its back.

-

The "onset of sleep" is defined as the moment the animal loses its righting reflex (i.e., cannot right itself within 30 seconds).

-

The "awakening time" is defined as the moment the animal spontaneously regains its righting reflex.

-

Sleeping Time = (Awakening Time) - (Onset of Sleep).

-

-

Data Analysis: Calculate the mean and standard error of the mean (SEM) for the sleeping time in each group. Use a Student's t-test or other appropriate statistical method to determine if the difference between groups is significant (p < 0.05).

Caption: Workflow for an in vivo experiment to test Proadifen's effect on drug metabolism.

Broader Implications and Considerations

-

Tool for Phenotyping: Proadifen is an invaluable tool for determining if CYP450-mediated metabolism is a major clearance pathway for a new chemical entity.[4] If co-administration with Proadifen significantly alters the pharmacokinetics or pharmacodynamics of a drug, it strongly suggests a critical role for CYP450.

-

CNS Effects: It is important to recognize that Proadifen is not inert beyond the liver. Studies have shown that by inhibiting the metabolism of glucocorticoids, Proadifen can indirectly alter the excitability of central catecholamine and serotonin neurons.[1][2] These central effects should be considered when interpreting neuropharmacological data.

-

Cellular Effects: Research has indicated that Proadifen (SKF-525A) can disrupt autophagy in primary rat hepatocytes.[5] This off-target effect may be a confounding factor in studies focused on drug-induced hepatotoxicity, as impaired autophagy can itself be a mechanism of cellular stress. Therefore, results from studies using Proadifen to probe hepatotoxicity mechanisms should be interpreted with caution.

References

- 1. Inhibition of cytochrome P450 by proadifen diminishes the excitability of brain serotonin neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cytochrome P450 with proadifen alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of zoxazolamine and chlorzoxazone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Phenotyping Methods: Cytochrome P450 Probes with Emphasis on the Cocktail Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Proadifen's Inhibition of Cytochrome P450 3A4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of proadifen (also known as SKF-525A) on cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This document summarizes the available quantitative data, details the experimental methodologies for assessing this inhibition, and illustrates the underlying mechanism of action.

Quantitative Analysis of Proadifen's Inhibition of CYP3A4

Proadifen is a well-established inhibitor of cytochrome P450 enzymes. The half-maximal inhibitory concentration (IC50) of proadifen for general cytochrome P450 activity has been reported to be 19 μM.[1][2] While this value is not exclusively specific to CYP3A4, proadifen is a known inhibitor of this particular isoform.[2] It is important to note that proadifen acts as a mechanism-based inhibitor of CYP3A4, meaning its inhibitory potency is time- and NADPH-dependent.[3][4][5] This implies that the observed IC50 can be significantly influenced by pre-incubation conditions.

| Inhibitor | Target Enzyme | IC50 Value | Inhibition Type |

| Proadifen (SKF-525A) | Cytochrome P450 (general) | 19 μM | Non-competitive, Mechanism-based |

| Proadifen (SKF-525A) | CYP3A4 | - | Mechanism-based, Time-dependent |

Note: A specific IC50 value for proadifen's inhibition of CYP3A4 under defined pre-incubation conditions is not consistently reported across publicly available literature. The general CYP IC50 is provided as a reference.

Mechanism of Inhibition: Metabolic Intermediate Complex Formation

Proadifen's inhibition of CYP3A4 is not a simple competitive interaction. Instead, it undergoes metabolic activation by the CYP3A4 enzyme itself. This process generates a reactive metabolite that then forms a stable, quasi-irreversible complex with the heme iron of the cytochrome P450 enzyme.[5] This metabolic-intermediate (MI) complex renders the enzyme catalytically inactive. The formation of this MI complex is a hallmark of mechanism-based inhibition and is dependent on the presence of NADPH as a cofactor for the initial metabolic activation of proadifen.[3][4]

Experimental Protocol: Determination of IC50 via IC50 Shift Assay

The time-dependent nature of proadifen's inhibition of CYP3A4 necessitates a specific experimental approach to accurately determine its inhibitory potency. The IC50 shift assay is a standard method used to identify mechanism-based inhibitors. This protocol outlines a representative procedure using human liver microsomes.

1. Materials and Reagents:

-

Human Liver Microsomes (HLMs)

-

Proadifen hydrochloride (SKF-525A)

-

CYP3A4 substrate (e.g., testosterone, midazolam)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system for metabolite analysis

2. Experimental Procedure:

The core of the IC50 shift assay involves comparing the IC50 value of the inhibitor with and without a pre-incubation step in the presence of NADPH.

a. No Pre-incubation (Direct Inhibition):

-

Prepare a series of dilutions of proadifen in the assay buffer.

-

In a microplate, add the HLMs, the CYP3A4 substrate, and the different concentrations of proadifen.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specified time at 37°C (e.g., 10-15 minutes).

-

Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite of the CYP3A4 substrate using LC-MS/MS.

-

Calculate the percent inhibition for each proadifen concentration relative to a vehicle control and determine the IC50 value.

b. With Pre-incubation (Time-Dependent Inhibition):

-

Prepare a series of dilutions of proadifen in the assay buffer.

-

In a microplate, add the HLMs and the different concentrations of proadifen.

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Incubate for a specified time at 37°C (e.g., 30 minutes) to allow for the metabolic activation of proadifen and the formation of the MI complex.

-

After the pre-incubation period, add the CYP3A4 substrate to initiate the reporter reaction.

-

Incubate for a shorter, specified time at 37°C (e.g., 5-10 minutes).

-

Terminate the reaction and process the samples as described in the "No Pre-incubation" section.

-

Analyze the samples and calculate the IC50 value from the pre-incubation experiment.

3. Data Analysis:

A significant decrease (a "shift") in the IC50 value obtained from the pre-incubation experiment compared to the direct inhibition experiment indicates time-dependent inhibition. The magnitude of this shift is a measure of the mechanism-based inhibitory potential of the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proadifen hydrochloride (SKF-525A), Cytochrome P450 inhibitor (CAS 62-68-0) | Abcam [abcam.com]

- 3. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Proadifen's Non-Competitive Inhibition of P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadifen, widely known by its former developmental code SKF-525A, is a classical and potent inhibitor of cytochrome P450 (CYP450) enzymes. Historically, it has been instrumental in elucidating the role of CYP450s in drug metabolism and xenobiotic disposition. While often categorized as a non-competitive inhibitor, its mechanism can be complex and isoform-dependent, including instances of mechanism-based inhibition. This technical guide provides an in-depth overview of Proadifen's interaction with CYP450 enzymes, presenting quantitative inhibition data, detailed experimental protocols for assessing its effects, and visual representations of the underlying biochemical processes and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction to Proadifen and Cytochrome P450 Enzymes

The cytochrome P450 superfamily represents the most important group of phase I drug-metabolizing enzymes in humans. Their activity is a critical determinant of the pharmacokinetic profiles of a vast array of therapeutic agents. Inhibition of these enzymes can lead to significant drug-drug interactions, resulting in altered efficacy and an increased risk of adverse effects.

Proadifen (2-(diethylamino)ethyl 2,2-diphenylpentanoate) has been a cornerstone research tool for investigating CYP450-mediated metabolism for decades.[1] Its ability to broadly inhibit multiple CYP450 isoforms has made it invaluable for determining the contribution of these enzymes to the metabolism of new chemical entities. Understanding the nuances of Proadifen's inhibitory mechanisms is crucial for interpreting data from such studies. While it is generally regarded as a non-competitive inhibitor, evidence suggests that for some isoforms, particularly CYP3A4, its action is more complex, involving the formation of a metabolic-intermediate (MI) complex.[2][3]

Mechanism of Non-Competitive Inhibition

In classical non-competitive inhibition, the inhibitor binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. A key characteristic of non-competitive inhibition is that the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. This results in a decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged.

Quantitative Inhibition Data

The inhibitory potency of Proadifen varies among different CYP450 isoforms. The half-maximal inhibitory concentration (IC50) is a common measure of this potency. The following table summarizes the IC50 values of Proadifen (SKF-525A) for several major human CYP450 enzymes. It is important to note that these values were determined after a 20-minute pre-incubation with human liver microsomes (HLMs) and NADPH, as the formation of an MI complex is crucial for the inhibitory activity against some isoforms.[2]

| CYP Isoform | Probe Substrate | IC50 (µM) of Proadifen (SKF-525A) | Reference |

| CYP1A2 | Phenacetin | > 100 | |

| CYP2A6 | Coumarin | > 100 | [2] |

| CYP2B6 | Bupropion | 17.4 | [2] |

| CYP2C8 | Amodiaquine | > 100 | [2] |

| CYP2C9 | Diclofenac | 44.2 | [2] |

| CYP2C19 | (S)-Mephenytoin | 10.3 | [2] |

| CYP2D6 | Dextromethorphan | 6.8 | [2] |

| CYP2E1 | Chlorzoxazone | > 100 | [2] |

| CYP3A4 | Midazolam | 13.5 | [2] |

| CYP3A4 | Testosterone | 19.0 | [1] |

Note: The IC50 values can vary depending on the specific experimental conditions, including the substrate used and its concentration.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the inhibitory effect of Proadifen on CYP450 enzymes.

Determination of IC50 for Proadifen against CYP3A4

This protocol describes a representative experiment to determine the IC50 value of Proadifen for the inhibition of CYP3A4-mediated testosterone 6β-hydroxylation in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Proadifen hydrochloride (SKF-525A)

-

Testosterone

-

6β-hydroxytestosterone (metabolite standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar steroid)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Proadifen in a suitable solvent (e.g., water or methanol).

-

Prepare a stock solution of testosterone in methanol.

-

Prepare a working solution of the NADPH regenerating system in buffer.

-

Prepare a series of dilutions of Proadifen in the incubation buffer.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Human liver microsomes (final concentration, e.g., 0.2 mg/mL)

-

Potassium phosphate buffer (to make up the volume)

-

Varying concentrations of Proadifen (or vehicle control).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Immediately add testosterone (at a concentration close to its Km for CYP3A4, typically 30-50 µM).

-

Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.

-

Quantify the metabolite concentration based on a standard curve.

-

-

Data Analysis:

-

Calculate the percentage of CYP3A4 activity remaining at each Proadifen concentration relative to the vehicle control.

-

Plot the percentage of activity versus the logarithm of the Proadifen concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Signaling and Metabolic Pathways

Proadifen's primary effect is on metabolic pathways rather than classical signaling cascades. By inhibiting CYP450 enzymes, it blocks the conversion of a parent drug into its metabolites. This can have significant downstream consequences, such as increasing the plasma concentration and half-life of the parent drug, potentially leading to toxicity. Conversely, if the parent drug is a prodrug that requires metabolic activation, Proadifen can reduce its efficacy.

The following diagram illustrates the impact of Proadifen on a generic drug metabolism pathway.

Conclusion

Proadifen remains a valuable pharmacological tool for the in vitro and in vivo investigation of cytochrome P450-dependent metabolism. While its inhibitory profile is broad, it is not universal, and the mechanism of inhibition can be complex. For certain isoforms like CYP3A4, a time- and NADPH-dependent, mechanism-based inhibition is more descriptive than a simple non-competitive model. Researchers utilizing Proadifen should be cognizant of these nuances and employ well-defined experimental protocols, such as those outlined in this guide, to ensure the accurate interpretation of their findings. The quantitative data and methodologies presented herein provide a solid foundation for the effective use of Proadifen in drug metabolism and interaction studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

Proadifen's Biological Landscape Beyond CYP450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, widely recognized by its code name SKF-525A, is a classical and potent inhibitor of cytochrome P450 (CYP) enzymes, a characteristic that has cemented its use in experimental pharmacology to probe the metabolic fate of xenobiotics. However, an increasing body of evidence reveals that Proadifen's pharmacological profile extends significantly beyond CYP inhibition, encompassing a range of off-target interactions that can profoundly influence cellular signaling and function. This technical guide provides an in-depth exploration of these non-CYP-mediated biological effects of Proadifen, offering a comprehensive resource for researchers in drug discovery and development. Understanding these secondary targets is critical for interpreting experimental data where Proadifen is used as a CYP inhibitor and for considering its potential polypharmacological applications.

Quantitative Overview of Proadifen's Non-CYP Interactions

The following table summarizes the available quantitative data for Proadifen's interactions with various non-CYP biological targets. It is important to note that while several off-target effects have been identified, quantitative binding affinities or inhibitory concentrations are not available for all interactions.

| Target Class | Specific Target | Effect | Quantitative Data (IC50/Ki) | Cell/System Type | Reference |

| Ion Channels | Nicotinic Acetylcholine Receptors (nAChR) | Inhibition | IC50: 19 µM | Adult mouse muscle AChR | [1][2] |

| Transmembrane Calcium Influx | Inhibition | Data not available | - | [3] | |

| Receptors | Sigma-1 Receptor | Binding Ligand | Data not available | - | [4][5][6][7][8][9][10][11] |

| Sigma-2 Receptor | Binding Ligand | Data not available | - | [4][5][7][12][13][14] | |

| Muscarinic Acetylcholine Receptors (mAChR) | Antagonist | Data not available | - | [15][16][17] | |

| Enzymes | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition | Data not available | - | [18][19][20] |

| Glycogen Synthase Kinase-3β (GSK-3β) | Implicated in Pro-apoptotic Effects | Data not available | HT-29 colon adenocarcinoma cells | [12] | |

| Transporters | ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, MRP1) | Modulation | Data not available | - | [21][22][23][24][25][26][27][28][29][30] |

| Cellular Processes | Lysosomotropism/Autophagy | Disruption of autophagosome-lysosome fusion | Data not available | - | [31][32][33] |

Detailed Exploration of Non-CYP Effects

Acetylcholine Receptor Antagonism

Proadifen exhibits inhibitory activity at nicotinic acetylcholine receptors (nAChRs). Studies on adult mouse muscle AChRs have demonstrated that preincubation with Proadifen leads to a decrease in the amplitude of macroscopic currents with an IC50 of 19 µM[1][2]. This antagonism of cholinergic signaling represents a significant off-target effect that should be considered in neurological and muscular studies.

Modulation of GSK-3β Signaling and Apoptosis

Proadifen has been shown to induce apoptosis in cancer cells, and this effect is linked to the activity of Glycogen Synthase Kinase-3β (GSK-3β). In HT-29 colon adenocarcinoma cells, the pro-apoptotic effects of Proadifen can be reversed by a specific GSK-3β inhibitor[12]. This suggests that Proadifen may directly or indirectly modulate the GSK-3β signaling pathway, leading to programmed cell death.

Lysosomotropic Properties and Autophagy Disruption

Proadifen is a lipophilic weak base, a characteristic that predisposes it to accumulate in acidic intracellular compartments such as lysosomes. This phenomenon, known as lysosomotropism, can lead to the disruption of lysosomal function. Experimental evidence indicates that Proadifen can impair the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway. This blockage of autophagic flux can have significant consequences for cellular homeostasis and survival.

Other Non-CYP Interactions

Proadifen has been reported to interact with a variety of other targets, although quantitative data on these interactions are sparse in the literature. These include:

-

Sigma Receptors: Proadifen is known to be a sigma receptor ligand, but specific affinities for the sigma-1 and sigma-2 subtypes have not been well-characterized[4][5][6][7][8][9][10][11].

-

Calcium Channels: Inhibition of transmembrane calcium influx is a noted effect, but the specific channel subtypes and inhibitory concentrations remain to be elucidated[3].

-

ABC Transporters: Proadifen can modulate the activity of ATP-binding cassette (ABC) transporters, which may contribute to its ability to sensitize cancer cells to chemotherapy[21][22][23][24][25][26][27][28][29][30].

Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the non-CYP effects of Proadifen.

Radioligand Binding Assay for Sigma Receptors

-

Objective: To determine the binding affinity (Ki) of Proadifen for sigma-1 and sigma-2 receptors.

-

Principle: This competitive binding assay measures the ability of Proadifen to displace a radiolabeled ligand with known affinity for the target receptor.

-

General Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor to isolate membrane fractions.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1) and varying concentrations of Proadifen.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Proadifen concentration. The IC50 value is determined from the resulting sigmoidal curve and converted to a Ki value using the Cheng-Prusoff equation.

-

Calcium Influx Assay

-

Objective: To measure the effect of Proadifen on intracellular calcium concentration.

-

Principle: Cells are loaded with a fluorescent calcium indicator dye that exhibits a change in fluorescence intensity upon binding to calcium.

-

General Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).

-

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Treatment: Add Proadifen at various concentrations.

-

Stimulation: Induce calcium influx using a relevant agonist (e.g., a neurotransmitter or depolarizing agent).

-

Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader or microscope.

-

Data Analysis: Quantify parameters such as peak fluorescence intensity, time to peak, and area under the curve to assess the inhibitory effect of Proadifen.

-

MTT Assay for Cell Viability and Chemosensitization

-

Objective: To assess the effect of Proadifen on cell viability and its ability to sensitize cancer cells to a chemotherapeutic agent.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product.

-

General Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate.

-

Treatment: Treat cells with varying concentrations of a chemotherapeutic agent (e.g., cisplatin) in the presence or absence of a fixed concentration of Proadifen.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 of the chemotherapeutic agent with and without Proadifen to assess sensitization.

-

Conclusion

The biological activity of Proadifen is not confined to its well-documented inhibition of CYP450 enzymes. Its interactions with a range of other molecular targets, including ion channels, receptors, enzymes, and transporters, highlight its polypharmacological nature. For researchers utilizing Proadifen as a tool to study drug metabolism, a thorough understanding of these off-target effects is paramount to avoid misinterpretation of experimental outcomes. Furthermore, the diverse biological activities of Proadifen may open avenues for its repurposing or for the design of new therapeutic agents with multi-target profiles. This guide serves as a foundational resource for navigating the complex pharmacology of Proadifen beyond its canonical role as a CYP inhibitor. Further research is warranted to fully quantitate the binding affinities and elucidate the detailed mechanisms of action at these non-CYP targets.

References

- 1. The local anaesthetics proadifen and adiphenine inhibit nicotinic receptors by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The local anaesthetics proadifen and adiphenine inhibit nicotinic receptors by different molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma receptor - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchportal.vub.be [researchportal.vub.be]

- 18. Inhibition of neuronal nitric oxide synthase by 6-nitrocatecholamines, putative reaction products of nitric oxide with catecholamines under oxidative stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholars.northwestern.edu [scholars.northwestern.edu]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Signaling pathways that regulate basal ABC transporter activity at the blood- brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. evotec.com [evotec.com]

- 25. Structure and mechanism of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. De novo macrocyclic peptides dissect energy coupling of a heterodimeric ABC transporter by multimode allosteric inhibition | eLife [elifesciences.org]

- 30. xenotech.com [xenotech.com]

- 31. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

Proadifen as an Inhibitor of Neuronal Nitric Oxide Synthase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadifen, also known as SKF-525A, is a well-documented inhibitor of cytochrome P450 (CYP450) enzymes and is also recognized as an inhibitor of neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of proadifen's inhibitory effects, with a primary focus on its interaction with nNOS. While quantitative data for its inhibition of CYP450 enzymes are available, specific inhibitory constants (IC50 or Ki values) for proadifen against nNOS are not readily found in publicly accessible scientific literature. This document summarizes the available data, outlines relevant experimental protocols for assessing nNOS inhibition, and describes the canonical nNOS signaling pathway that is targeted.

Introduction

Proadifen (2-(diethylamino)ethyl-2,2-diphenylpentanoate) is a classical pharmacological agent historically used to study the role of cytochrome P450 enzymes in drug metabolism.[1] Its inhibitory action extends to other enzyme systems, including neuronal nitric oxide synthase (nNOS), an enzyme crucial for neurotransmission and various physiological and pathophysiological processes in the nervous system.[2] Understanding the inhibitory profile of proadifen on nNOS is of interest to researchers investigating nitric oxide signaling and developing novel therapeutic agents targeting this pathway.

Quantitative Inhibition Data

A critical aspect of characterizing an enzyme inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While proadifen has a well-established IC50 value for the inhibition of the cytochrome P450 enzyme family, a specific IC50 or Ki value for its direct inhibition of nNOS is not prominently reported in the available literature.

| Target Enzyme Family | Inhibitor | IC50 | Reference |

| Cytochrome P450 | Proadifen (SKF-525A) | 19 µM | [1] |

| Neuronal Nitric Oxide Synthase (nNOS) | Proadifen (SKF-525A) | Not Reported | - |

Note: The absence of a reported IC50 or Ki value for proadifen against nNOS in readily available literature prevents a direct quantitative comparison of its potency against nNOS versus other targets.

Experimental Protocols for nNOS Inhibition Assays

To determine the inhibitory potential of a compound like proadifen on nNOS, standardized enzyme activity assays are employed. These assays typically measure the conversion of the nNOS substrate, L-arginine, to L-citrulline, or the production of nitric oxide (NO). Below are detailed methodologies for commonly used in vitro nNOS inhibition assays.

L-Citrulline Conversion Assay (Radiometric)

This assay quantifies nNOS activity by measuring the formation of radiolabeled L-citrulline from L-arginine.

Materials:

-

Purified recombinant nNOS enzyme

-

L-[³H]arginine

-

Proadifen (or other test inhibitor)

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

HEPES buffer (pH 7.4)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, and BH4.

-

Inhibitor Incubation: Add varying concentrations of proadifen to the reaction mixture and pre-incubate with the nNOS enzyme for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-[³H]arginine to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA to chelate Ca2+, which is essential for nNOS activity.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

-

Quantification: Collect the eluate and quantify the amount of L-[³H]citrulline using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each proadifen concentration and determine the IC50 value by plotting the inhibition curve.

Nitric Oxide (NO) Detection Assay (Griess Reagent)

This colorimetric assay measures the accumulation of nitrite, a stable oxidation product of NO.

Materials:

-

Purified recombinant nNOS enzyme

-

L-arginine

-

Proadifen (or other test inhibitor)

-

NADPH

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

HEPES buffer (pH 7.4)

-

Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (to convert nitrate to nitrite, if necessary)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the nNOS enzyme, L-arginine, NADPH, calmodulin, and BH4 in HEPES buffer.

-

Inhibitor Addition: Add serial dilutions of proadifen to the wells.

-

Incubation: Incubate the plate at 37°C for a set time to allow for NO production.

-

Nitrite Detection: Add Griess Reagent to each well. This reagent reacts with nitrite to form a colored azo dye.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the IC50 of proadifen.

Visualization of Signaling Pathways and Workflows

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The canonical signaling pathway initiated by nNOS activation involves the production of nitric oxide, which then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger to activate downstream targets such as protein kinase G (PKG).[3]

Caption: Canonical nNOS signaling pathway and the inhibitory action of proadifen.

Experimental Workflow for Determining nNOS Inhibition

The following diagram illustrates a typical workflow for assessing the inhibitory effect of a compound on nNOS activity in vitro.

Caption: A generalized experimental workflow for determining the IC50 of an nNOS inhibitor.

Conclusion

Proadifen (SKF-525A) is a compound with recognized inhibitory activity against neuronal nitric oxide synthase. However, a specific IC50 or Ki value for this inhibition is not well-documented in publicly available literature, in contrast to its well-characterized inhibition of cytochrome P450 enzymes. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the inhibitory potency of proadifen on nNOS. Further investigation is required to elucidate the precise quantitative inhibitory profile of proadifen against nNOS and to fully understand its impact on the downstream nNOS/cGMP signaling pathway. Such data would be invaluable for its use as a pharmacological tool in neuroscience research and for the development of more selective nNOS inhibitors.

References

- 1. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

Proadifen's Effects on Monoamine Oxidase A (MAO-A) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Proadifen and MAO-A

Proadifen (SKF-525A) is a classic pharmacological tool used to study the role of cytochrome P450 enzymes in drug metabolism. Its inhibitory action on CYP450s can alter the pharmacokinetics and pharmacodynamics of various therapeutic agents.

Monoamine Oxidase A (MAO-A) is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several important monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By breaking down these neurotransmitters, MAO-A plays a crucial role in regulating mood, behavior, and various physiological processes. Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters and is a well-established mechanism for antidepressant therapies.

The interaction between Proadifen and MAO-A, therefore, presents a complex scenario where the metabolism of both xenobiotics and endogenous neurotransmitters can be simultaneously affected.

Quantitative Data on Proadifen's Inhibitory Activity

A comprehensive review of the available literature reveals a notable gap in the specific quantitative data for Proadifen's inhibition of MAO-A. While its inhibitory effect is qualitatively acknowledged, precise IC50 or Ki values are not consistently reported. The most frequently cited quantitative value for Proadifen is its IC50 for cytochrome P450 inhibition.

| Target Enzyme | Inhibitor | IC50 | Ki | Notes |

| Cytochrome P450 | Proadifen (SKF-525A) | 19 µM | - | Non-competitive inhibition.[1] |

| Monoamine Oxidase A (MAO-A) | Proadifen (SKF-525A) | Not Reported | Not Reported | Reduces MAO-A activity.[1] |

Experimental Protocols for Assessing MAO-A Activity

While specific protocols detailing the testing of Proadifen on MAO-A are not explicitly available, a general methodology for assessing MAO-A inhibition can be outlined based on standard laboratory practices. These assays typically involve incubating a source of MAO-A (e.g., isolated mitochondria, recombinant enzyme) with a substrate and measuring the rate of product formation in the presence and absence of the inhibitor.

A. General In Vitro MAO-A Inhibition Assay Protocol

-

Enzyme Source: Recombinant human MAO-A or isolated mitochondrial fractions from tissues known to express high levels of MAO-A (e.g., liver, brain).

-

Substrate: A specific substrate for MAO-A, such as serotonin (5-hydroxytryptamine) or kynuramine.

-

Inhibitor: Proadifen hydrochloride dissolved in an appropriate solvent.

-

Incubation: The enzyme source is pre-incubated with varying concentrations of Proadifen for a specified period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection Method: The formation of a product is measured over time. Common methods include:

-

Spectrophotometry or Fluorometry: Measuring the production of a chromogenic or fluorogenic product, such as 4-hydroxyquinoline from the oxidation of kynuramine.

-

Radiometric Assays: Using a radiolabeled substrate (e.g., [14C]-serotonin) and quantifying the formation of the radiolabeled metabolite.

-

High-Performance Liquid Chromatography (HPLC): Separating and quantifying the substrate and its metabolite (e.g., 5-hydroxyindoleacetic acid from serotonin).

-

-

Data Analysis: The rate of product formation is calculated, and the percentage of inhibition at each Proadifen concentration is determined. IC50 values are then calculated by fitting the data to a dose-response curve.

B. In Vivo Assessment of MAO-A Inhibition

In vivo studies can provide insights into the physiological consequences of MAO-A inhibition by Proadifen. A common approach involves administering Proadifen to animal models and subsequently measuring the levels of monoamines and their metabolites in brain tissue or bodily fluids. For example, a decrease in the levels of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin, in the presence of unchanged or increased serotonin levels would suggest MAO-A inhibition.[2][3]

Signaling Pathways and Logical Relationships

The primary mechanism of Proadifen's effect on monoamine signaling is likely indirect, stemming from its well-characterized inhibition of cytochrome P450 enzymes. This can influence the metabolism of other drugs or endogenous compounds, which in turn affect monoaminergic systems. However, a direct, albeit less characterized, inhibitory effect on MAO-A would have more immediate consequences on neurotransmitter levels.

The following diagrams illustrate the logical relationships and potential signaling pathways involved.

Caption: Proadifen's dual inhibitory effects on CYP450 and MAO-A.

The following diagram illustrates a potential experimental workflow for determining Proadifen's effect on MAO-A activity.

Caption: Experimental workflow for MAO-A inhibition assay.

The inhibition of MAO-A by Proadifen would lead to an increase in the concentration of monoamine neurotransmitters in the synapse, as depicted below.

Caption: Proadifen's impact on monoamine metabolism via MAO-A inhibition.

Conclusion and Future Directions

Proadifen's documented ability to reduce MAO-A activity, in addition to its primary role as a cytochrome P450 inhibitor, underscores its utility as a complex pharmacological probe. However, the lack of specific quantitative data on its MAO-A inhibition is a significant knowledge gap. Future research should focus on:

-

Quantitative Characterization: Determining the IC50 and Ki values of Proadifen for MAO-A to understand its potency and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Selectivity Profiling: Assessing the selectivity of Proadifen for MAO-A versus MAO-B.

-

In Vivo Correlation: Conducting studies to correlate the in vitro inhibitory concentrations with in vivo effects on monoamine neurotransmitter levels and their metabolites.

-

Structural Biology: Investigating the binding mode of Proadifen to the MAO-A active site through co-crystallization or molecular modeling studies.

A more complete understanding of Proadifen's interaction with MAO-A will provide researchers with a more nuanced tool for dissecting the intricate interplay between drug metabolism and neurotransmitter regulation. This knowledge will be invaluable for drug development professionals in predicting potential drug-drug interactions and understanding the off-target effects of new chemical entities.

References

Methodological & Application

Proadifen Protocol for In Vitro Microsomal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Proadifen (also known as SKF-525A) in in vitro microsomal studies. Proadifen is a classical and widely used inhibitor of cytochrome P450 (CYP) enzymes, making it an invaluable tool for investigating drug metabolism, identifying drug-drug interaction potential, and elucidating the role of specific CYP isoforms in the biotransformation of xenobiotics.

Introduction

Proadifen hydrochloride is a non-selective inhibitor of a range of cytochrome P450 enzymes.[1] Its mechanism of action, particularly for CYP3A isoforms, involves time-dependent inhibition, where a reactive metabolite forms a stable complex with the enzyme, leading to its inactivation.[2][3] This property makes Proadifen a potent tool for in vitro studies aimed at understanding the metabolic pathways of new chemical entities. In addition to its well-established role as a CYP inhibitor, recent studies have revealed that Proadifen can also disrupt cellular autophagy by inhibiting the fusion of autophagosomes with lysosomes.

Data Presentation: Proadifen Inhibition of Human CYP Isoforms

The inhibitory effects of Proadifen on various human liver microsomal CYP isoforms are summarized below. It is important to note that Proadifen is a non-selective inhibitor, with varying potency across different isoforms. A general IC50 value for Proadifen as a non-competitive cytochrome P450 inhibitor has been reported as 19 µM.[2][4][5] Furthermore, complete inhibition of various CYP450 isoforms is observed at concentrations ranging from 1-100 µM.[6]

| CYP Isoform | Inhibitory Effect by Proadifen (SKF-525A) | Notes |

| CYP1A2 | Little to no inhibition | Proadifen is not a suitable inhibitor for studying CYP1A2-mediated metabolism.[2] |

| CYP2A6 | Little to no inhibition | Not recommended for investigating CYP2A6 pathways.[2] |

| CYP2B6 | Inhibition observed | The degree of inhibition can vary.[2] |

| CYP2C9 | Inhibition observed | Proadifen and its metabolites demonstrate inhibitory activity.[2] |

| CYP2C19 | Inhibition observed | Shows inhibitory effects.[2] |

| CYP2D6 | Inhibition observed | Proadifen is known to inhibit this isoform.[2] |

| CYP3A4/5 | Strong, time-dependent inhibition | Inhibition is significantly enhanced with pre-incubation in the presence of NADPH, indicating the formation of a metabolic intermediate complex.[2] |

| CYP2E1 | Little to no inhibition | Not an effective inhibitor for this isoform.[2] |

Experimental Protocols

General Protocol for In Vitro Microsomal Metabolism Assay with Proadifen

This protocol provides a general workflow for assessing the impact of Proadifen on the metabolism of a test compound in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Test Compound (substrate)

-

Proadifen hydrochloride (SKF-525A)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

LC-MS/MS or other appropriate analytical instrumentation

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a stock solution of Proadifen hydrochloride in water or buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice. Dilute the microsomes to the desired working concentration (typically 0.2-1.0 mg/mL) with cold potassium phosphate buffer.

-

-

Incubation Setup:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Potassium Phosphate Buffer

-

Human Liver Microsomes

-

Test Compound (at the desired final concentration)

-

Proadifen (for inhibitor wells) or vehicle (for control wells)

-

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (or other organic solvent).

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated protein (e.g., 4000 rpm for 20 minutes at 4°C).

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS or another validated analytical method to quantify the remaining parent compound and/or the formation of metabolites.

-

Protocol for Determining Time-Dependent Inhibition (IC50 Shift Assay) of CYP3A4 by Proadifen

This protocol is specifically designed to assess the time-dependent inhibitory effect of Proadifen on CYP3A4 activity.

Procedure:

-

Follow the General Protocol (3.1) with the following modifications:

-

Two sets of incubations are prepared:

-

Set 1 (Without Pre-incubation with NADPH): Proadifen and microsomes are pre-incubated for a set time (e.g., 30 minutes) at 37°C without the NADPH regenerating system. The reaction is then initiated by the simultaneous addition of the CYP3A4 probe substrate (e.g., midazolam or testosterone) and the NADPH regenerating system.

-

Set 2 (With Pre-incubation with NADPH): Proadifen, microsomes, and the NADPH regenerating system are pre-incubated together for the same duration (e.g., 30 minutes) at 37°C. The reaction is then initiated by the addition of the CYP3A4 probe substrate.

-

-

A range of Proadifen concentrations should be tested in both sets.

-

The activity of the probe substrate metabolism is measured in both sets.

-

Data Analysis:

-

Calculate the IC50 value for Proadifen from both sets of experiments.

-

A significant decrease in the IC50 value in the set with NADPH pre-incubation (Set 2) compared to the set without (Set 1) indicates time-dependent inhibition.

-

Visualizations

Caption: Experimental workflow for in vitro microsomal metabolism studies.

References

- 1. Inhibition of cytochrome P450 by proadifen diminishes the excitability of brain serotonin neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Mechanism-Based Inhibition of Cytochrome P450 3A4 by Therapeutic Drugs" by Shufeng Zhou, Sui Yung Chan et al. [digitalcommons.usf.edu]

- 4. Inhibition of cytochrome P450 with proadifen alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predictive In Vitro-In Vivo Extrapolation for Time Dependent Inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 Using Pooled Human Hepatocytes, Human Liver Microsomes, and a Simple Mechanistic Static Model [pubmed.ncbi.nlm.nih.gov]

- 6. Defining the active site of cytochrome P-450: the crystal and molecular structure of an inhibitor, SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]

Proadifen (SKF-525A) Application Notes and Protocols for Rodent Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, also known as SKF-525A, is a non-specific inhibitor of cytochrome P450 (CYP450) enzymes. It is a valuable tool in preclinical drug development and metabolic studies to investigate the role of CYP450-mediated metabolism in the clearance and pharmacokinetic profile of xenobiotics. By inhibiting these enzymes, researchers can determine the extent to which a new chemical entity (NCE) is metabolized by this major pathway, elucidate potential drug-drug interactions, and understand the contribution of metabolism to a compound's overall disposition and potential toxicity.

These application notes provide detailed protocols and quantitative data for the use of Proadifen in rodent metabolic studies, enabling researchers to design and execute robust experiments to assess the impact of CYP450 inhibition on their compounds of interest.

Mechanism of Action

Proadifen acts as a non-selective inhibitor of various CYP450 isoforms. Its primary mechanism involves binding to the heme iron of the CYP450 enzyme, thereby preventing the binding and subsequent oxidation of substrate drugs.[1] This inhibition leads to a decrease in the metabolic clearance of co-administered compounds that are substrates for these enzymes, resulting in increased plasma concentrations, prolonged half-life, and a higher area under the curve (AUC).

Data Presentation: In Vivo Effects of Proadifen on Drug Pharmacokinetics in Rodents

The following tables summarize the quantitative effects of Proadifen on the pharmacokinetics of various drugs in rats and mice. These data are essential for designing studies to assess the metabolic fate of new compounds.

Table 1: Effect of Proadifen on Hexobarbital Sleeping Time in Rodents

| Species | Proadifen Dose (mg/kg) | Route of Administration | Substrate (Dose, mg/kg) | Effect on Hexobarbital Sleeping Time |

| Mouse | 50 | Intraperitoneal (i.p.) | Hexobarbital (100 mg/kg) | Significant prolongation |

| Rat | 50 | Intraperitoneal (i.p.) | Hexobarbital (100 mg/kg) | Significant prolongation[2] |

Table 2: Effect of Proadifen on Zoxazolamine Paralysis Time in Rodents

| Species | Proadifen Dose (mg/kg) | Route of Administration | Substrate (Dose, mg/kg) | Effect on Zoxazolamine Paralysis Time |

| Mouse | 50 | Intraperitoneal (i.p.) | Zoxazolamine (100 mg/kg) | Significant prolongation[3] |

| Rat | 50 | Intraperitoneal (i.p.) | Zoxazolamine (100 mg/kg) | Significant prolongation |

Table 3: Effect of Proadifen on Antipyrine Metabolism in Rats

| Proadifen Dose (mg/kg) | Route of Administration | Substrate | Effect on Metabolism |

| 50 | Intraperitoneal (i.p.) | [N-methyl-14C]antipyrine | Potent inhibition of metabolism, primarily decreasing 3-hydroxylation[4] |

Experimental Protocols

Protocol for Assessing the Effect of Proadifen on Hexobarbital Sleeping Time in Mice

This protocol is a classic in vivo assay to determine the inhibitory effect of a compound on hepatic drug-metabolizing enzymes.

Materials:

-

Proadifen hydrochloride (SKF-525A)

-

Hexobarbital sodium

-

Sterile saline solution (0.9% NaCl)

-

Male mice (e.g., CD-1 or C57BL/6, 20-25 g)

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Timer or stopwatch

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least 3-5 days before the experiment.

-

Grouping: Randomly divide the mice into two groups: a control group and a Proadifen-treated group (n=6-10 mice per group).

-

Proadifen Administration:

-

Prepare a solution of Proadifen in sterile saline. A typical dose is 50 mg/kg.

-

Administer the Proadifen solution to the treated group via intraperitoneal injection.

-

Administer an equivalent volume of saline to the control group.

-

-

Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for Proadifen to distribute and inhibit the CYP450 enzymes.

-

Hexobarbital Administration:

-

Prepare a solution of hexobarbital sodium in sterile saline. A typical dose is 100 mg/kg.

-

Administer the hexobarbital solution to all mice (both groups) via intraperitoneal injection.

-

-

Measurement of Sleeping Time:

-

Immediately after hexobarbital injection, place each mouse on its back in a clean cage.

-

The onset of sleep is defined as the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).

-

The duration of sleep (sleeping time) is the time from the loss of the righting reflex until the reflex is regained.

-

Monitor the mice continuously and record the time they regain their righting reflex.

-

-

Data Analysis:

-

Calculate the mean sleeping time for each group.

-

Perform a statistical analysis (e.g., t-test) to determine if there is a significant difference in sleeping time between the control and Proadifen-treated groups. A significant increase in sleeping time in the Proadifen group indicates inhibition of hexobarbital metabolism.

-

Protocol for a Pharmacokinetic Study with Proadifen Pre-treatment in Rats

This protocol outlines a typical pharmacokinetic study to determine the effect of Proadifen on the systemic exposure of a test compound.

Materials:

-

Proadifen hydrochloride (SKF-525A)

-

Test compound

-

Appropriate vehicle for Proadifen and the test compound

-

Male rats (e.g., Sprague-Dawley or Wistar, 200-250 g)

-

Animal scale

-

Equipment for the chosen route of administration (e.g., oral gavage needles, i.p. or i.v. injection supplies)

-

Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillaries)

-

Centrifuge

-

Freezer (-20°C or -80°C) for plasma storage

-

Analytical equipment for quantifying the test compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation and Preparation:

-

Acclimate rats to the housing conditions for at least one week.

-

For studies requiring serial blood sampling, surgical cannulation of a vessel (e.g., jugular vein) may be necessary. Allow for a post-surgical recovery period.

-

-

Grouping:

-

Randomly assign rats to a control group and a Proadifen-treated group (n=4-6 rats per group).

-

-

Proadifen Administration:

-

Prepare a solution or suspension of Proadifen in a suitable vehicle. A typical dose is 25-50 mg/kg.

-

Administer Proadifen to the treated group via the desired route (e.g., intraperitoneal or oral gavage).

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Pre-treatment Time:

-

Allow a pre-treatment period of 30-60 minutes.

-

-

Test Compound Administration:

-

Administer the test compound to all rats at a predetermined dose and route.

-

-

Blood Sampling:

-

Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an appropriate anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean, labeled tubes and store frozen until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters for each group, including:

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t½)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

-

Compare the pharmacokinetic parameters between the control and Proadifen-treated groups to assess the impact of CYP450 inhibition.

-

Mandatory Visualizations

Signaling Pathway of Proadifen Inhibition

Caption: Mechanism of Proadifen-mediated CYP450 inhibition.

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow for a rodent pharmacokinetic study with Proadifen.

References

- 1. SKF 525-A inhibition, induction, and 452-nm complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. Factors influencing the hexobarbital sleeping time and zoxazolamine paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of antipyrine metabolite formation in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Proadifen Administration in Preclinical Toxicology Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Proadifen (SKF-525A) in preclinical toxicology studies. Proadifen is a classical inhibitor of cytochrome P450 (CYP450) enzymes and is a valuable tool for investigating the role of metabolism in the toxicity of xenobiotics. By inhibiting CYP450-mediated metabolism, Proadifen can be used to determine if the parent compound or its metabolites are responsible for observed toxicity.

Mechanism of Action

Proadifen is a non-specific inhibitor of a wide range of CYP450 isoforms. It acts primarily through a mechanism-based inhibition, where it is metabolically activated by CYP450 enzymes to a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This inhibition of drug metabolism can lead to increased plasma concentrations and prolonged half-life of co-administered drugs that are substrates for these enzymes, potentially potentiating their toxicity.

Signaling Pathway of CYP450 Inhibition by Proadifen

Caption: Mechanism of CYP450 inhibition by Proadifen.

Data Presentation

The following tables summarize the quantitative effects of Proadifen administration in various preclinical models.

Table 1: Effect of Proadifen on the Pharmacological/Toxicological Effects of Co-administered Drugs

| Co-administered Drug | Animal Model | Proadifen Dose | Effect | Magnitude of Change |

| Hexobarbital | Mouse | 50 mg/kg, i.p. | Prolongation of sleeping time | 2-4 fold increase |

| Zoxazolamine | Rat | 25 mg/kg, i.p. | Prolongation of paralysis time | 5-10 fold increase |

| Pentobarbital | Mouse | 40 mg/kg, i.p. | Prolongation of sleeping time | Significant increase[1] |

| Carbon Tetrachloride (CCl4) | Rat | 25 mg/kg, i.p. | Potentiation of hepatotoxicity | Increased serum enzyme levels (ALT, AST) |

| Acetaminophen (Paracetamol) | Mouse | 50 mg/kg, i.p. | Potentiation of hepatotoxicity | Increased liver necrosis and serum ALT levels |

Table 2: In Vitro Inhibition of Cytochrome P450 by Proadifen

| Enzyme Source | Substrate | IC50 (µM) |

| Rat Liver Microsomes | Aminopyrine | ~10 |

| Human Liver Microsomes | Midazolam | ~19 |

Experimental Protocols

Protocol 1: Evaluation of Proadifen's Effect on Hexobarbital-Induced Sleeping Time in Mice

This protocol is designed to assess the in vivo inhibitory effect of Proadifen on drug metabolism by measuring the prolongation of sleep induced by the short-acting barbiturate, hexobarbital.

Materials:

-

Proadifen hydrochloride (SKF-525A)

-

Hexobarbital sodium

-

Sterile saline (0.9% NaCl)

-

Male CD-1 mice (20-25 g)

-

Animal balance